N-(2,4-Dinitrophenyl)-L-valine N-(2,4-Dinitrophenyl)-L-valine
Brand Name: Vulcanchem
CAS No.: 1694-97-9
VCID: VC21228819
InChI: InChI=1S/C11H13N3O6/c1-6(2)10(11(15)16)12-8-4-3-7(13(17)18)5-9(8)14(19)20/h3-6,10,12H,1-2H3,(H,15,16)
SMILES: CC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C11H13N3O6
Molecular Weight: 283.24 g/mol

N-(2,4-Dinitrophenyl)-L-valine

CAS No.: 1694-97-9

Cat. No.: VC21228819

Molecular Formula: C11H13N3O6

Molecular Weight: 283.24 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-Dinitrophenyl)-L-valine - 1694-97-9

Specification

CAS No. 1694-97-9
Molecular Formula C11H13N3O6
Molecular Weight 283.24 g/mol
IUPAC Name 2-(2,4-dinitroanilino)-3-methylbutanoic acid
Standard InChI InChI=1S/C11H13N3O6/c1-6(2)10(11(15)16)12-8-4-3-7(13(17)18)5-9(8)14(19)20/h3-6,10,12H,1-2H3,(H,15,16)
Standard InChI Key AYLCDVYHZOZQKM-UHFFFAOYSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
SMILES CC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES CC(C)C(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator